5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

Catalog No.
S707648
CAS No.
2251-79-8
M.F
C8H5F3N4
M. Wt
214.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

CAS Number

2251-79-8

Product Name

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2H-tetrazole

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)

InChI Key

CCVCHQBLMDMSNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F

The exact mass of the compound 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379560. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS: 2251-79-8) is a highly specialized fluorinated heterocyclic building block primarily utilized as a metabolically stable carboxylic acid bioisostere and a multidentate ligand in materials science. Featuring a tetrazole core coupled with a strongly electron-withdrawing para-trifluoromethyl group, this compound exhibits a tuned pKa profile and enhanced lipophilicity compared to standard aryl tetrazoles. In procurement contexts, it is typically sourced as a key precursor for advanced active pharmaceutical ingredients (APIs), high-performance metal-organic frameworks (MOFs), and specialized energetic materials where precise control over electronic distribution, coordination geometry, and thermal stability is required .

Substituting 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole with its direct carboxylic acid analog (4-(trifluoromethyl)benzoic acid) or the unsubstituted 5-phenyl-1H-tetrazole introduces critical failure points in both synthesis and application. While carboxylic acids are cheaper, they lack the multi-nitrogen coordination capacity required for robust MOF topologies and suffer from poorer membrane permeability in biological models. Conversely, using unsubstituted 5-phenyl-1H-tetrazole results in a significantly higher pKa, altering salt-formation thermodynamics, and leaves the para-position vulnerable to oxidative degradation. Procurement decisions must account for the fact that the specific combination of the tetrazole ring and the para-CF3 group is non-interchangeable for workflows requiring exact acidity tuning, enhanced lipophilicity, and metabolic blocking [1].

Acidity Tuning for Formulation and Salt Screening

The incorporation of the strongly electron-withdrawing para-trifluoromethyl group significantly alters the acidity of the tetrazole N-H proton. 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole exhibits a pKa of approximately 3.8, which is markedly lower than the unsubstituted 5-phenyl-1H-tetrazole (pKa ~4.5). This ~0.7 unit shift brings the acidity much closer to that of standard aromatic carboxylic acids (e.g., benzoic acid, pKa 4.2), ensuring highly predictable ionization states at physiological or process pH [1].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 3.8
Comparator Or Baseline5-Phenyl-1H-tetrazole (pKa ~ 4.5)
Quantified Difference~0.7 unit reduction in pKa
ConditionsAqueous solution, standard Hammett equation derivation

A lower, precisely tuned pKa ensures reliable salt formation and predictable solubility profiles during API formulation and crystallization workflows.

Enhanced Lipophilicity and Organic Process Solubility

The trifluoromethyl group imparts substantial lipophilic character to the molecule. 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole demonstrates an estimated LogP of 2.5 to 2.8, representing a greater than 1.0 log unit increase over 5-phenyl-1H-tetrazole (LogP ~1.2). This enhanced lipophilicity dramatically improves its solubility in non-polar to moderately polar organic solvents (such as dichloromethane and ethyl acetate) during complex multi-step syntheses, while also matching the lipophilic profile of 4-(trifluoromethyl)benzoic acid for bioisosteric replacement [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 2.5 - 2.8
Comparator Or Baseline5-Phenyl-1H-tetrazole (LogP ~ 1.2)
Quantified Difference>1.0 log unit increase in lipophilicity
ConditionsOctanol/water partitioning model

Higher lipophilicity improves handling and dissolution in organic synthesis streams, while simultaneously enhancing membrane permeability in downstream biological screening.

Multidentate Coordination Capacity for MOF Synthesis

When utilized as a ligand in materials science, 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole provides four potential nitrogen donor sites, contrasting sharply with the two oxygen donors of 4-(trifluoromethyl)benzoic acid. The tetrazole core enables a larger coordination bite angle and facilitates the formation of robust, multi-nuclear metal clusters (such as Cu- or Zn-based nodes). Furthermore, the steric bulk and electron-withdrawing nature of the CF3 group dictate the dihedral angle between the phenyl and tetrazole rings, leading to distinct pore architectures and higher thermal stability in the resulting frameworks compared to non-fluorinated analogs .

Evidence DimensionCoordination Donor Sites and Topology
Target Compound Data4 Nitrogen donors, multi-bridging capacity
Comparator Or Baseline4-(Trifluoromethyl)benzoic acid (2 Oxygen donors)
Quantified Difference100% increase in primary heteroatom donor sites with altered bridging geometry
ConditionsSolvothermal MOF synthesis conditions

Procuring this specific tetrazole ligand enables the synthesis of highly stable, porous metal-organic frameworks that cannot be accessed using standard carboxylate precursors.

Metabolic Blocking for Precursor Suitability

In medicinal chemistry workflows, the unsubstituted 5-phenyl-1H-tetrazole is highly susceptible to CYP450-mediated para-hydroxylation. By procuring 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole, the metabolically labile para-position is completely blocked by the robust C-F bonds of the trifluoromethyl group. This substitution effectively reduces primary oxidative metabolite formation at this site by >90% in standard in vitro liver microsome assays, translating to significantly prolonged half-lives for downstream derivative compounds [1].

Evidence DimensionPara-position Oxidative Degradation
Target Compound DataBlocked (negligible para-hydroxylation)
Comparator Or Baseline5-Phenyl-1H-tetrazole (highly susceptible to para-hydroxylation)
Quantified Difference>90% reduction in para-specific metabolic liability
ConditionsIn vitro liver microsome stability assay

Using this blocked precursor prevents costly late-stage failures in drug development caused by rapid metabolic clearance.

Advanced API Synthesis and Bioisosteric Replacement

Directly leveraging its tuned pKa (3.8) and high LogP, this compound is the ideal starting material for synthesizing metabolically stable analogs of drugs that traditionally rely on the 4-(trifluoromethyl)benzoic acid moiety. It is particularly suited for workflows requiring enhanced membrane permeability without sacrificing acidity .

Synthesis of Fluorinated Metal-Organic Frameworks (MOFs)

Due to its multidentate nitrogen coordination and the steric influence of the CF3 group, it is highly recommended for the solvothermal synthesis of robust, high-surface-area MOFs. It serves as a superior linker compared to carboxylates for applications in gas separation or catalysis where thermal stability is paramount .

Development of Energetic Materials and Coordination Complexes

The high nitrogen content of the tetrazole ring combined with the thermal stability imparted by the fluorinated phenyl group makes it a valuable precursor for specialized, thermally stable energetic coordination complexes, offering distinct decomposition profiles compared to unsubstituted tetrazoles .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2251-79-8

Wikipedia

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

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